molecular formula C9H11NO4S B6216870 5-methoxy-2,3-dihydro-1-benzofuran-7-sulfonamide CAS No. 2742653-11-6

5-methoxy-2,3-dihydro-1-benzofuran-7-sulfonamide

Cat. No.: B6216870
CAS No.: 2742653-11-6
M. Wt: 229.3
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Description

5-Methoxy-2,3-dihydro-1-benzofuran-7-sulfonamide is a chemical compound belonging to the benzofuran family, characterized by its unique molecular structure

Properties

CAS No.

2742653-11-6

Molecular Formula

C9H11NO4S

Molecular Weight

229.3

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-methoxy-2,3-dihydro-1-benzofuran-7-sulfonamide typically involves multiple steps, starting with the construction of the benzofuran core One common approach is the cyclization of appropriate precursors under acidic or basic conditions

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized reactors to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 5-Methoxy-2,3-dihydro-1-benzofuran-7-sulfonamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst or sodium borohydride (NaBH₄).

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as amines or alcohols, under acidic or basic conditions.

Major Products Formed:

  • Oxidation: Formation of corresponding carboxylic acids or ketones.

  • Reduction: Production of reduced derivatives, such as alcohols or amines.

  • Substitution: Introduction of new functional groups, leading to derivatives with altered chemical properties.

Scientific Research Applications

Chemistry: In chemistry, 5-methoxy-2,3-dihydro-1-benzofuran-7-sulfonamide serves as a versatile intermediate for the synthesis of more complex molecules

Biology: This compound has shown potential in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its ability to interact with biological targets makes it a useful tool in drug discovery and development.

Medicine: In the medical field, 5-methoxy-2,3-dihydro-1-benzofuran-7-sulfonamide has been investigated for its therapeutic properties. It has shown promise in the treatment of various conditions, including inflammation and pain management.

Industry: In industry, this compound is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility and reactivity make it an important building block in the synthesis of a wide range of products.

Mechanism of Action

The mechanism by which 5-methoxy-2,3-dihydro-1-benzofuran-7-sulfonamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 2,3-Dihydro-1-benzofuran-7-sulfonamide

  • 5-Methoxy-2,3-dihydro-1-benzofuran-6-sulfonamide

  • 7-Methoxy-2-methyl-2,3-dihydro-1-benzofuran-5-carboxylic acid

Uniqueness: 5-Methoxy-2,3-dihydro-1-benzofuran-7-sulfonamide stands out due to its specific substitution pattern, which influences its reactivity and biological activity. Compared to similar compounds, it may exhibit unique properties that make it more suitable for certain applications.

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